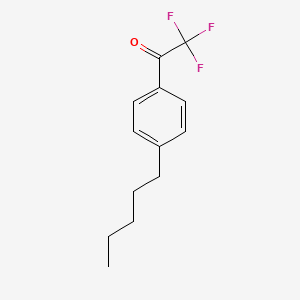

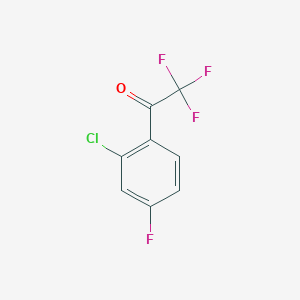

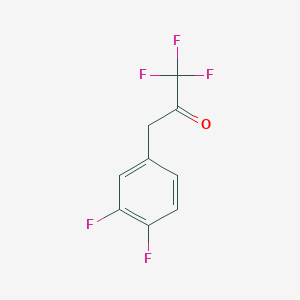

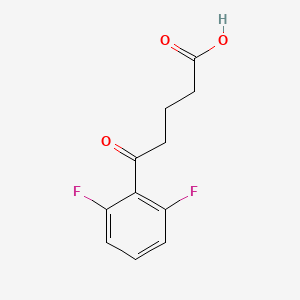

5-(2,6-Difluorophenyl)-5-oxovaleric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Difluorophenylacetic acid is a chemical compound with the molecular formula C8H6F2O2 . It has a molecular weight of 172.13 g/mol . This compound belongs to the class of organic compounds known as benzenesulfonamides .

Synthesis Analysis

A derivative of N-(3-Amino-2,6-difluorophenyl)acetamide has been synthesized and studied for its anticancer properties. Another compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been synthesized and found to be photoactive in solution .Molecular Structure Analysis

The InChI key for 2,6-Difluorophenylacetic acid is FUGDCKXBUZFEON-UHFFFAOYSA-N . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .Physical And Chemical Properties Analysis

2,6-Difluorophenylacetic acid has a molecular weight of 172.13 g/mol and an XLogP3 of 1.5 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .科学的研究の応用

1. Analgesic and Anti-inflammatory Properties

5-(2,4-Difluorophenyl)salicylic acid, a compound closely related to 5-(2,6-Difluorophenyl)-5-oxovaleric acid, has been identified as a potent analgesic and anti-inflammatory agent. This compound, known as diflunisal, demonstrated higher efficacy and safety compared to aspirin in terms of analgesic and anti-inflammatory actions, with superior duration of action and therapeutic index (Hannah et al., 1978).

2. Role in Organic and Organometallic Chemistry

Tris(pentafluorophenyl)borane, which includes a structure similar to 5-(2,6-Difluorophenyl)-5-oxovaleric acid, is a strong boron Lewis acid used in organic and organometallic chemistry. This compound is essential for catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions (Erker, 2005).

3. Metabolic Signaling in Adipose Tissue

Compounds structurally similar to 5-(2,6-Difluorophenyl)-5-oxovaleric acid, like 3-methyl-2-oxovaleric acid, have been found to play a role in adipose tissue metabolism and systemic energy expenditure. These metabolites are involved in inducing a brown adipocyte-specific phenotype in white adipocytes and enhancing mitochondrial oxidative energy metabolism in skeletal myocytes (Whitehead et al., 2021).

4. Involvement in Inflammatory Pathways

5-Oxo-6,8,11,14-eicosatetraenoic acid, another analog, is an important pro-inflammatory mediator stimulating eosinophil migration. Structural mimics of this compound, including those with a 5-oxovalerate side chain, have been investigated for their anti-inflammatory properties (Ye et al., 2017).

5. Role in Lipid Peroxidation

Synthetic analogs like cholesteryl 5-oxovalerate have been used as reference standards in studying lipid peroxidation products, particularly in identifying core aldehydes produced by peroxidation of various cholesteryl esters (Kamido et al., 1993).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(2,6-difluorophenyl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c12-7-3-1-4-8(13)11(7)9(14)5-2-6-10(15)16/h1,3-4H,2,5-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTHKKKNBOLTLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)CCCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645337 |

Source

|

| Record name | 5-(2,6-Difluorophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898766-43-3 |

Source

|

| Record name | 2,6-Difluoro-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,6-Difluorophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。